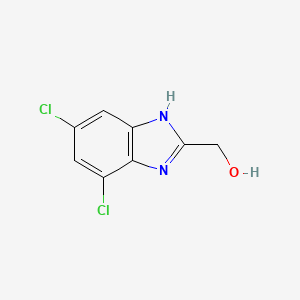

(4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4,6-dichloro-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O/c9-4-1-5(10)8-6(2-4)11-7(3-13)12-8/h1-2,13H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBQHCHZXZHMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)CO)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloro 1h 1,3 Benzodiazol 2 Yl Methanol

Classical Synthetic Routes to the Benzodiazole Core Precursors

The formation of the benzimidazole (B57391) ring system is a cornerstone of heterocyclic chemistry, with numerous established methods. These can be broadly categorized into cyclocondensation approaches and functional group interconversion strategies.

Cyclocondensation Approaches for 1H-Benzodiazoles

The most prevalent method for constructing the 1H-benzimidazole core is the cyclocondensation of an o-phenylenediamine (B120857) with a one-carbon (C1) electrophile. The selection of the C1 source is critical and can range from simple aldehydes and carboxylic acids to their derivatives.

A foundational approach involves the reaction of the appropriately substituted o-phenylenediamine, in this case, 4,6-dichloro-1,2-phenylenediamine, with formic acid or a derivative. The reaction typically proceeds under acidic conditions and often requires elevated temperatures to drive the dehydration and subsequent cyclization. While direct synthesis of 4,6-dichloro-1,2-phenylenediamine is not widely reported, a plausible route involves the reduction of 2,4-dichloro-6-nitroaniline. This reduction can be achieved using various reducing agents, with tin(II) chloride in hydrochloric acid being a common laboratory method. prepchem.com

Another versatile C1 source is N,N-dimethylformamide (DMF). The reaction of an o-phenylenediamine with DMF, often in the presence of a catalyst, can yield the corresponding benzimidazole. acs.org The Vilsmeier reagent, generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃), can also facilitate this transformation under milder conditions. acs.org

The following table summarizes various cyclocondensation reactions for the synthesis of the benzimidazole core:

| o-Phenylenediamine Derivative | C1 Source | Catalyst/Conditions | Product | Reference |

| Substituted o-phenylenediamines | Formic Acid | Acidic, Heat | 2-Unsubstituted Benzimidazoles | organic-chemistry.org |

| Substituted o-phenylenediamines | Aldehydes | Oxidizing Agent (e.g., I₂) | 2-Substituted Benzimidazoles | organic-chemistry.org |

| Substituted o-phenylenediamines | DMF | POCl₃ (Vilsmeier Reagent) | 2-Unsubstituted Benzimidazoles | acs.org |

| 2,4-dichloro-6-nitroaniline (precursor) | SnCl₂/HCl (reduction) | Heat | 1,2-diamino-3,5-dichlorobenzene | prepchem.com |

Functional Group Interconversion Strategies for Benzodiazole Ring Systems

Functional group interconversion provides an alternative pathway to the desired 4,6-dichlorobenzimidazole core, starting from a pre-existing benzimidazole or a closely related precursor. For instance, a benzimidazole with leaving groups at the 4 and 6 positions could undergo nucleophilic aromatic substitution, although this is generally challenging.

A more practical approach involves the synthesis of the benzimidazole ring from a precursor already bearing the chloro substituents on the benzene (B151609) ring. A common strategy in aniline (B41778) synthesis, which can be adapted for the precursor to 4,6-dichloro-1,2-phenylenediamine, is to start with a commercially available dichloroaniline. For example, 3,5-dichloroaniline (B42879) could potentially be elaborated through nitration and subsequent reduction to introduce the necessary amino groups at the 1 and 2 positions, although regioselectivity in the nitration step would be a critical challenge to overcome. google.comgoogle.comprepchem.com

Targeted Synthesis of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol

Once the 4,6-dichlorobenzimidazole core is obtained, the introduction of the hydroxymethyl group at the C2 position is the subsequent key transformation. This can be achieved through several synthetic strategies, primarily involving formylation followed by reduction, or through carbonylation reactions.

Introduction of the Hydroxymethyl Functional Group onto the Benzodiazole Core

The C2 position of the benzimidazole ring is acidic and can be deprotonated with a strong base to generate a nucleophilic species, which can then react with an appropriate electrophile. This reactivity is central to many C2-functionalization strategies.

This two-step approach involves the initial introduction of a formyl (-CHO) group at the C2 position, followed by its reduction to a hydroxymethyl (-CH₂OH) group.

Formylation:

Several methods exist for the formylation of aromatic and heteroaromatic compounds. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic systems. wikipedia.orgnrochemistry.comorganic-chemistry.orgijpcbs.comjk-sci.com It involves the use of the Vilsmeier reagent, typically generated from DMF and POCl₃. However, the presence of two electron-withdrawing chlorine atoms on the benzimidazole ring deactivates it towards electrophilic substitution, which may render the classical Vilsmeier-Haack reaction inefficient for this specific substrate.

A more direct and likely successful approach for formylating the C2 position of 4,6-dichlorobenzimidazole involves ortho-lithiation . This method takes advantage of the acidity of the C2-proton. The benzimidazole nitrogen is first protected, for example, with a diethoxymethyl group, to prevent N-lithiation. Treatment with a strong base, such as n-butyllithium (n-BuLi), at low temperatures leads to selective deprotonation at the C2 position. The resulting 2-lithiobenzimidazole is a potent nucleophile that can be quenched with an electrophilic formylating agent like DMF to introduce the aldehyde functionality. Subsequent acidic workup removes the protecting group and reveals the 2-formylbenzimidazole.

Reduction:

The reduction of the 2-formyl group to a hydroxymethyl group is a standard transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly employed for the reduction of aldehydes and ketones to their corresponding alcohols. youtube.commnstate.edunih.govslideshare.netyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The chemoselectivity of NaBH₄ is advantageous as it will not reduce the aromatic benzimidazole ring or the chloro substituents.

The following table outlines the formylation and reduction pathway:

| Starting Material | Reagents and Conditions | Intermediate | Reagents and Conditions | Final Product |

| 4,6-Dichlorobenzimidazole | 1. Protection (e.g., diethoxymethyl) 2. n-BuLi, THF, -78 °C 3. DMF | 2-Formyl-4,6-dichlorobenzimidazole | NaBH₄, Methanol, RT | (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol |

Carbonylation reactions offer an alternative route to introduce a carbonyl group at the C2 position, which can then be reduced to the desired hydroxymethyl group.

One plausible strategy involves the palladium-catalyzed carbonylation of a 2-halo-4,6-dichlorobenzimidazole. chimia.chrsc.orgresearchgate.net This would first require the synthesis of the 2-bromo or 2-iodo derivative of 4,6-dichlorobenzimidazole. The subsequent palladium-catalyzed reaction with carbon monoxide in the presence of a suitable nucleophile, such as an alcohol, would yield a 2-carboalkoxybenzimidazole. This ester can then be reduced to the primary alcohol using a stronger reducing agent like lithium aluminum hydride (LiAlH₄).

A more direct carbonylation approach could involve the reaction of the 2-lithio-4,6-dichlorobenzimidazole intermediate (generated as described in the formylation section) with carbon dioxide (CO₂). This would yield the corresponding 2-carboxybenzimidazole, which can then be reduced to the hydroxymethyl derivative.

Strategic Halogenation for Dichloro-Substitution at the 4,6-Positions

The cornerstone of synthesizing (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol is the creation of the 4,6-dichlorobenzimidazole framework. This is most reliably achieved by starting with a precursor that already contains the desired chlorine substitution pattern, namely 3,5-dichloro-1,2-phenylenediamine. The subsequent cyclization reaction then builds the imidazole (B134444) ring.

Regioselective Chlorination Methodologies

Achieving the specific 4,6-dichloro substitution pattern through direct chlorination of an unsubstituted benzimidazole or o-phenylenediamine is a significant challenge. Direct electrophilic halogenation of anilines or related compounds often leads to a mixture of ortho- and para-substituted products, and over-halogenation is common. beilstein-journals.orgnih.gov Therefore, regioselective synthesis relies on indirect methods where the chlorine atoms are introduced in a controlled manner prior to the formation of the benzimidazole ring.

The key strategies revolve around the synthesis of 3,5-dichloro-1,2-phenylenediamine. This can be approached in several ways:

Chlorination of a Pre-functionalized Aniline: One can start with an aniline derivative where functional groups direct the incoming chlorine atoms. For example, the chlorination of anthranilic acid (2-aminobenzoic acid) can produce 3,5-dichloro-2-aminobenzoic acid. orgsyn.org Subsequent chemical transformations would be required to convert the carboxylic acid group into an amino group to yield the desired diamine.

Nitration and Reduction of a Dichlorobenzene: A common industrial approach involves the nitration of 1,3-dichlorobenzene (B1664543) to produce 1,5-dichloro-2,4-dinitrobenzene. This is followed by a selective reduction of one nitro group and then the second to form 3,5-dichloro-1,2-phenylenediamine. Controlling the reduction steps is crucial for high yields.

These multi-step sequences, while more complex than direct chlorination, provide the necessary regiochemical control to ensure the chlorine atoms are located at the correct positions for the final product.

Table 1: Comparison of Regioselective Chlorination Strategies

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Direct Chlorination of Benzimidazole/o-phenylenediamine | Treatment of the parent heterocycle or diamine with a chlorinating agent (e.g., Cl2, NCS, CuCl2). nih.gov | Potentially fewer steps. | Poor regioselectivity leading to isomeric mixtures; risk of over-chlorination. |

| Synthesis from Substituted Precursors | Multi-step synthesis starting from a dichlorinated benzene or a functionalized aniline to produce 3,5-dichloro-1,2-phenylenediamine. orgsyn.org | Excellent regiochemical control; yields the correct isomer exclusively. | Longer synthetic route; may require optimization of multiple steps. |

Pre-functionalization and Subsequent De-protection Approaches

Pre-functionalization is a classic organic synthesis strategy to enforce regioselectivity. In this approach, directing groups are placed on the aromatic ring to block certain positions and guide the electrophilic chlorination to the desired sites. After chlorination, these directing groups are removed.

Exploration of Novel and Optimized Synthetic Protocols

Modern synthetic chemistry seeks to improve upon traditional methods by incorporating novel catalytic systems and adhering to the principles of sustainable chemistry.

Transition Metal-Catalyzed Coupling Reactions in Synthesis (e.g., Stille Coupling, Suzuki Coupling)

Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools in organic synthesis. acs.org While the primary route to the target molecule involves condensation, these coupling reactions offer alternative strategies, especially for creating the specifically substituted precursors.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organic halide. nih.govyoutube.comharvard.edu It could be envisioned for the synthesis of a complex diaryl ether or biphenyl (B1667301) starting from a pre-formed 4,6-dichlorobenzimidazole derivative. More fundamentally, it could be used to construct the 3,5-dichloro-1,2-phenylenediamine precursor itself from a polyhalogenated benzene by selectively coupling other functionalities, which are then converted to amino groups. The mild conditions and high functional group tolerance of the Suzuki reaction make it a powerful tool for building complex molecular architectures. nih.govrsc.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. Like the Suzuki coupling, it offers a way to form carbon-carbon bonds with high precision.

C-H Functionalization: More recent advances include direct C-H activation and functionalization, which can introduce substituents without the need for pre-halogenated starting materials. nih.gov Palladium-catalyzed C-H chlorination, for instance, represents a frontier in synthetic methodology that could one day provide a more direct route to compounds like 4,6-dichlorobenzimidazole, although achieving the required regioselectivity remains a significant research challenge. nih.gov

Table 2: Overview of Potential Applications of Transition Metal-Catalyzed Reactions

| Reaction | Catalyst (Typical) | Potential Application in Synthesis | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium(0) complexes | Synthesis of dichlorinated precursors; late-stage functionalization of the benzimidazole core. nih.govresearchgate.net | Mild conditions, high functional group tolerance, commercially available reagents. |

| Stille Coupling | Palladium(0) complexes | Formation of C-C bonds for precursor synthesis. | Wide scope, air-stable organotin reagents. |

| C-H Chlorination | Palladium(II) complexes | Direct, regioselective chlorination of the benzimidazole aromatic ring. nih.gov | Atom economy; reduces need for multi-step precursor synthesis. |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. chemmethod.com The synthesis of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol can be optimized by incorporating these principles. eprajournals.commdpi.com

Key green approaches applicable to benzimidazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or performing reactions under solvent-free conditions significantly reduces environmental impact. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, lowering energy consumption and often improving product yields. rjptonline.org

Catalysis: Employing reusable solid acid catalysts (e.g., zeolites) or efficient metal catalysts at low loadings minimizes waste compared to stoichiometric reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization is an excellent example of an atom-economical reaction.

Table 3: Green Chemistry Approaches for Benzimidazole Synthesis

| Principle | Application to Synthesis | Benefit |

|---|---|---|

| Alternative Solvents | Using water or grinding reactants without solvent for the condensation of diamine and glycolic acid. | Reduces volatile organic compounds (VOCs) and solvent-related waste. |

| Energy Efficiency | Employing microwave irradiation to accelerate the cyclization step. rjptonline.org | Shorter reaction times and lower energy consumption. |

| Catalysis | Using a recyclable solid acid catalyst instead of corrosive mineral acids like HCl. mdpi.com | Reduces waste, allows for catalyst reuse, and simplifies product purification. |

Chemo- and Regioselective Synthesis Challenges and Solutions

The synthesis of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol is fraught with challenges that require careful control over reaction conditions.

Regioselectivity: As detailed in section 2.2.2.1, the paramount challenge is controlling the position of the two chlorine atoms. The most effective solution is not direct chlorination but the synthesis and use of the correctly substituted 3,5-dichloro-1,2-phenylenediamine precursor. This shifts the regiochemical challenge from the final stage to an earlier stage in the synthesis, where it is more manageable.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. During the cyclization of 3,5-dichloro-1,2-phenylenediamine with glycolic acid, several chemoselectivity issues can arise:

Reaction of the Hydroxyl Group: The hydroxyl group of glycolic acid could undergo side reactions, such as dehydration or etherification, under the typically acidic and high-temperature conditions used for condensation. A potential solution is to use a protected form of glycolic acid, such as methoxyacetic acid, and then deprotect the methyl group after the benzimidazole ring has been formed.

N-Alkylation/Acylation: The secondary amine (N-H) of the newly formed benzimidazole ring is nucleophilic and could potentially react with another molecule of the carboxylic acid, leading to unwanted byproducts. Controlling the stoichiometry of the reactants and the reaction temperature is crucial to favor the desired intramolecular cyclization over intermolecular side reactions.

Overcoming these challenges requires careful optimization of reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time, to maximize the yield of the desired chem- and regioisomer.

Chemical Reactivity and Transformation Studies of 4,6 Dichloro 1h 1,3 Benzodiazol 2 Yl Methanol

Reactions Involving the Primary Hydroxymethyl Functional Group

The primary alcohol at the C2 position of the benzimidazole (B57391) ring is a versatile functional group, amenable to a variety of transformations including oxidation, derivatization through ester and ether linkages, and nucleophilic substitution upon activation.

The primary hydroxymethyl group of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions.

Mild oxidation conditions are employed to synthesize the aldehyde, 4,6-dichloro-1H-1,3-benzodiazole-2-carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions like the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) are effective for this transformation while minimizing over-oxidation.

Conversely, stronger oxidizing agents can convert the primary alcohol directly to the carboxylic acid, 4,6-dichloro-1H-1,3-benzodiazole-2-carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from CrO₃ and sulfuric acid, known as the Jones reagent), or a two-step procedure involving initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂).

| Oxidizing Agent/System | Expected Product | Typical Conditions |

|---|---|---|

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 4,6-dichloro-1H-1,3-benzodiazole-2-carbaldehyde | Anhydrous CH₂Cl₂, low temperature (-78 °C to rt) |

| Dess-Martin Periodinane (DMP) | 4,6-dichloro-1H-1,3-benzodiazole-2-carbaldehyde | Anhydrous CH₂Cl₂, room temperature |

| Potassium Permanganate (KMnO₄) | 4,6-dichloro-1H-1,3-benzodiazole-2-carboxylic acid | Aqueous base (e.g., NaOH), heat |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 4,6-dichloro-1H-1,3-benzodiazole-2-carboxylic acid | Acetone, 0 °C to room temperature |

The hydroxymethyl group can be readily derivatized to form esters and ethers, which is a common strategy for modifying the physicochemical properties of a molecule.

Esterification: The formation of esters is typically achieved through reaction with a carboxylic acid under acidic catalysis, a process known as Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol or the carboxylic acid in excess or by removing the water formed during the reaction. masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with more reactive carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine).

Etherification: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the ether product.

| Reaction Type | Reagents | Product Class | Example Product |

|---|---|---|---|

| Fischer Esterification | Acetic acid, H₂SO₄ (cat.) | Ester | (4,6-dichloro-1H-1,3-benzodiazol-2-yl)methyl acetate |

| Acylation | Benzoyl chloride, Pyridine | Ester | (4,6-dichloro-1H-1,3-benzodiazol-2-yl)methyl benzoate |

| Williamson Ether Synthesis | 1) NaH; 2) Methyl iodide | Ether | 4,6-dichloro-2-(methoxymethyl)-1H-1,3-benzodiazole |

| Williamson Ether Synthesis | 1) NaH; 2) Benzyl bromide | Ether | 2-(benzyloxymethyl)-4,6-dichloro-1H-1,3-benzodiazole |

The hydroxyl group itself is a poor leaving group. Therefore, to perform nucleophilic substitution reactions at the methylene (B1212753) carbon, it must first be converted into a better leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine.

Another approach is the direct conversion of the alcohol to a halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to synthesize the corresponding 2-(chloromethyl) or 2-(bromomethyl) derivatives. Once activated, this position is susceptible to attack by a wide range of nucleophiles, enabling the introduction of diverse functionalities such as azides, cyanides, thiols, and amines.

Reactivity of the Dichloro-Benzodiazole Core

The two chlorine atoms attached to the benzodiazole core are key handles for molecular diversification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of electron-withdrawing groups on the aromatic ring. libretexts.orgopenstax.orgmasterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.orglibretexts.org

In the case of (4,6-dichloro-1H-1,3-benzodiazol-2-yl)methanol, the fused imidazole (B134444) ring can act as an electron-withdrawing group, activating the chlorine atoms toward nucleophilic attack. The reactivity of the C4 versus the C6 position can be different, influenced by the electronic effects of the imidazole moiety. Studies on analogous dichloro-heterocycles, such as 2,4-dichloroquinazolines, often show regioselective substitution at one position over the other. nih.gov This selectivity allows for sequential functionalization. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chlorine atoms, leading to a diverse array of substituted benzimidazoles.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The chlorine atoms at the C4 and C6 positions of the benzodiazole core are suitable electrophilic partners for several of these transformations.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.eduwikipedia.orgyoutube.com It is widely used to form biaryl structures.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (stannane). wikipedia.orgorganic-chemistry.orglibretexts.org A key advantage is the stability of organostannanes to air and moisture, although their toxicity is a drawback. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an organohalide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org

Negishi Coupling: This reaction couples an organohalide with an organozinc compound. wikipedia.orgyoutube.comyoutube.comorganic-chemistry.org Organozinc reagents are highly reactive, which can lead to milder reaction conditions and faster reaction times compared to other methods. wikipedia.orgchem-station.com

These reactions can potentially be performed in a stepwise manner, exploiting possible differences in reactivity between the C4-Cl and C6-Cl bonds to generate unsymmetrically substituted products. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the yield and selectivity of these transformations.

| Reaction Name | Nucleophilic Partner (R-Met) | Typical Catalyst | Typical Base | Product Type (Ar-R) |

|---|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Biaryl, Styrene derivative |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ | Often not required; LiCl additive | Biaryl, Ketone, Alkene |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted Alkene |

| Negishi | Organozinc (R-ZnCl) | Pd(PPh₃)₄, Ni(acac)₂ | Often not required | Alkyl/Aryl/Vinyl substituted arene |

Electrophilic Aromatic Substitution Studies on the Benzodiazole Core

The benzene (B151609) ring of the 4,6-dichlorobenzodiazole core is significantly deactivated towards electrophilic aromatic substitution (EAS). This reduced reactivity stems from two primary factors: the strong electron-withdrawing inductive effect of the two chlorine atoms and the electron-withdrawing nature of the fused imidazole ring system. Consequently, forcing conditions, such as the use of potent electrophiles and strong acid catalysts, are generally required to induce substitution on the benzene moiety. youtube.com

The regioselectivity of any potential substitution is governed by the directing effects of the existing substituents. The chlorine atoms at positions 4 and 6 are deactivating yet ortho- and para-directing. The imidazole moiety is deactivating towards the fused benzene ring. The available positions for substitution on the carbocyclic ring are C5 and C7.

Substitution at C5: This position is ortho to the chlorine at C4 and para to the chlorine at C6. Both chlorine atoms, therefore, direct an incoming electrophile to this position.

Substitution at C7: This position is ortho to the chlorine at C6.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|---|

| -Cl | C4 | -I > +R (Inductive withdrawal > Resonance donation) | Deactivating | Ortho, Para (to C5) |

| -Cl | C6 | -I > +R (Inductive withdrawal > Resonance donation) | Deactivating | Ortho, Para (to C5, C7) |

| Fused Imidazole Ring | - | -I (Inductive withdrawal) | Deactivating | - |

Acid-Base Properties and Tautomerism Investigations of the 1H-Benzodiazole Moiety

The 1H-benzodiazole moiety of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol exhibits both acidic and basic properties, making it an amphoteric system. The basicity arises from the pyridine-like nitrogen atom (N3), which can accept a proton. The acidity is due to the pyrrole-like nitrogen atom (N1), which can be deprotonated by a strong base. wikipedia.org

The presence of two electron-withdrawing chlorine atoms significantly influences these properties. They decrease the electron density within the heterocyclic system, which in turn reduces the basicity of the N3 atom and increases the acidity of the N-H proton at N1 compared to the unsubstituted benzimidazole. libretexts.org

Tautomerism:

A key feature of asymmetrically substituted 1H-benzimidazoles is prototropic tautomerism. For the 4,6-dichloro system, this results in a dynamic equilibrium between two distinct tautomers: 4,6-dichloro-1H-1,3-benzodiazole and 5,7-dichloro-1H-1,3-benzodiazole.

These tautomers are not energetically equivalent, and their relative populations depend on factors such as the solvent and temperature. The investigation of such tautomeric equilibria is often conducted using computational methods (like Density Functional Theory) to calculate the relative energies of the tautomers and through experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. In NMR, a rapid interconversion between tautomers typically leads to averaged signals for the symmetrically related carbon and proton atoms, while at lower temperatures, the exchange can be slowed to observe distinct signals for each tautomer.

| Compound | Acidic pKa (N-H) | Basic pKa (Conjugate Acid) | Reference |

|---|---|---|---|

| 1H-1,3-Benzodiazole (Unsubstituted) | 12.8 | 5.6 | wikipedia.org |

| 4,6-Dichloro-1H-1,3-benzodiazole | Expected < 12.8 | Expected < 5.6 | (Inferred) |

Mechanistic Investigations of Key Transformation Pathways

Understanding the reaction mechanisms provides insight into the formation and reactivity of the title compound. Two fundamental pathways are considered here: the formation of the benzodiazole ring and the mechanism of electrophilic aromatic substitution.

Mechanism of Benzodiazole Formation: The synthesis of 2-substituted benzimidazoles, such as the parent core of the title compound, typically proceeds through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., an aldehyde followed by oxidation). The mechanism for the reaction with an aldehyde involves several key steps:

Nucleophilic Attack: One of the amino groups of the 4,6-dichloro-1,2-phenylenediamine attacks the carbonyl carbon of the aldehyde (or related carbonyl compound).

Schiff Base Formation: A molecule of water is eliminated to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The second amino group performs an intramolecular nucleophilic attack on the imine carbon.

Aromatization: The resulting dihydrobenzimidazole intermediate undergoes oxidation (or elimination) to yield the aromatic benzodiazole ring system.

Mechanism of Electrophilic Aromatic Substitution: The mechanism for EAS on the deactivated benzodiazole core, while energetically demanding, follows a well-established two-step pathway:

Electrophilic Attack: The π-system of the benzene ring acts as a nucleophile, attacking a potent electrophile (E⁺). This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The electron-withdrawing chlorine atoms and the fused ring destabilize this intermediate, accounting for the low reactivity of the substrate.

Deprotonation: A base removes a proton from the sp³-hybridized carbon atom that bears the electrophile. This step restores the aromaticity of the benzene ring, yielding the substituted product.

The stability of the intermediate arenium ion dictates the regioselectivity. Attack at the C5 or C7 positions allows for resonance structures where the positive charge is distributed throughout the ring, and the directing effects of the chlorine atoms favor these positions.

Derivatization and Analogue Development of 4,6 Dichloro 1h 1,3 Benzodiazol 2 Yl Methanol

Design Principles for New Benzodiazole Analogues

The rational design of new analogues is guided by an understanding of how structural modifications impact biological activity. This is achieved through systematic Structure-Activity Relationship (SAR) studies and the application of established medicinal chemistry principles like bioisosteric replacement.

Structure-Activity Relationship (SAR) studies are fundamental to exploring the chemical space around a core scaffold to identify key structural features responsible for biological activity. For dichlorinated benzimidazoles, SAR studies have provided valuable insights into the influence of substituents at various positions on the benzimidazole (B57391) ring system.

A key study on a series of 2-substituted 4,6-dichlorobenzimidazole acyclic nucleosides revealed critical SAR trends. In this series, the core scaffold was modified at the N-1 and C-2 positions. While the primary investigation focused on antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), the findings on substituent effects are broadly applicable to the design of new analogues for any biological target.

Key SAR findings from the study of 4,6-dichloro-1-[(2-hydroxyethoxy)methyl]benzimidazole derivatives include:

Substitution at the 2-position: The nature of the substituent at the C-2 position significantly modulates biological activity.

A nucleophilic displacement of a 2-chloro group allowed for the introduction of various functionalities, including amino, methylamino, and dimethylamino groups.

The introduction of a 2-thio group, followed by S-alkylation (e.g., with benzyl (B1604629) chloride to give a 2-benzylthio substituent), was a viable strategy for derivatization.

Desulfurization of the 2-thio analogues provided the corresponding 2-unsubstituted benzimidazoles.

N-1 Side Chain: Modifications at the N-1 position with acyclic nucleoside side chains like -[(2-hydroxyethoxy)methyl] and -[(1,3-dihydroxy-2-propoxy)methyl] were explored. The presence and nature of this side chain were shown to be critical for activity, with NOE spectroscopic experiments confirming the site of alkylation at N-1.

These studies underscore that the 2-position of the 4,6-dichlorobenzimidazole scaffold is a key site for introducing diversity to modulate biological activity. The interplay between substituents at the N-1, C-2, and the halogenation pattern on the benzene (B151609) ring determines the ultimate pharmacological profile.

| Position of Modification | Substituent Type | General Observation | Reference |

| C-2 | -Cl, -NH2, -NHMe, -NMe2 | Tolerated, allows for diverse functionalization. | |

| C-2 | -SH, -S-benzyl | Serves as a handle for further derivatization or removal. | |

| C-2 | -Br | Active in some assays but often associated with cytotoxicity. | |

| C-4, C-6 | -Cl | Dichloro substitution pattern influences overall activity profile. | |

| N-1 | Acyclic sugar mimics | Critical for activity in antiviral assays. |

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of lead optimization. This approach is used to enhance potency, improve pharmacokinetic properties, or reduce toxicity while retaining the desired biological activity. For the (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol scaffold, several bioisosteric replacements can be envisioned.

Replacements for Chlorine: The chlorine atoms can be replaced with other halogens (F, Br) or pseudo-halogens (CN, CF₃). Fluorine, for instance, can alter the pKa of nearby groups and block metabolic oxidation due to the strength of the C-F bond. The trifluoromethyl group (CF₃) can serve as a bioisostere for a bromine atom or an isopropyl group.

Replacements for the Hydroxymethyl Group: The -CH₂OH group at the 2-position is a key site for modification. It can be replaced with other small, polar, or hydrogen-bond-donating groups. Potential bioisosteres include:

Small heterocycles like oxetanes or azetidines, which are valued for their favorable physicochemical properties.

Amide (-CONH₂) or sulfonamide (-SO₂NH₂) groups, which can mimic the hydrogen bonding capabilities of the hydroxyl group.

Other short-chain alcohols or ethers (-CH₂OMe).

Replacements for the Benzimidazole Core: The entire benzimidazole nucleus can be replaced by other bicyclic heteroaromatic systems to explore different spatial arrangements and electronic properties. Common bioisosteres for the benzimidazole ring include imidazo[4,5-b]pyridine, benzoxazole, benzothiazole, or indazole. Such modifications can significantly impact the molecule's interaction with its biological target.

| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |

| Chlorine (-Cl) | -F, -Br, -CF₃, -CN | Modulate electronics, lipophilicity, metabolic stability. | |

| Hydroxymethyl (-CH₂OH) | -CONH₂, -CH₂OMe, Oxetane | Alter hydrogen bonding, polarity, and metabolic profile. | |

| Benzimidazole Core | Imidazo[4,5-b]pyridine, Benzoxazole | Modify core scaffold, alter physicochemical properties. |

Synthesis of Diversified Compound Libraries

To efficiently explore the SAR of the (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol scaffold, the generation of compound libraries is essential. High-throughput synthesis techniques, such as parallel synthesis and solid-phase organic synthesis, are employed to rapidly create a diverse range of analogues.

Parallel synthesis involves the simultaneous execution of multiple reactions in an array format, typically using multi-well plates or specialized reaction blocks. This strategy allows for the rapid generation of a library of compounds where one or more building blocks are varied systematically.

A solution-phase parallel synthesis approach for substituted benzimidazoles has been described, which can be adapted for the target scaffold. This methodology involves several key steps:

Starting Material: A substituted o-phenylenediamine (B120857), such as 4,6-dichloro-1,2-diaminobenzene, would serve as the foundational building block.

Condensation: This diamine can be reacted with a library of diverse aldehydes in parallel. The condensation and subsequent oxidative cyclization form the benzimidazole ring. Various catalysts and reaction conditions, including microwave irradiation, can be employed to accelerate this process and improve yields.

Derivatization: The resulting 2-substituted-4,6-dichlorobenzimidazole library can be further functionalized. For instance, if the starting aldehyde contains a protected hydroxyl group, a final deprotection step would yield a library of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol analogues.

This approach allows for the introduction of diversity at the 2-position of the benzimidazole ring, enabling a broad exploration of the chemical space around this critical site.

Solid-phase organic synthesis (SPOS) offers significant advantages for library creation, including simplified purification and the ability to drive reactions to completion using excess reagents. In SPOS, the starting material is covalently attached to an insoluble polymer resin, and subsequent reactions are carried out. Purification is achieved by simply washing the resin to remove excess reagents and by-products.

A general strategy for the solid-phase synthesis of benzimidazoles can be adapted for the target scaffold:

Immobilization: A suitable starting material, such as a protected 3,5-dichlorophenol or a related building block, is attached to a solid support like a 2-chlorotrityl chloride resin.

Scaffold Construction: The benzimidazole core is constructed on the resin through a series of steps. This could involve, for example, nitration, reduction to an amine, and subsequent reaction with another amine to form an o-phenylenediamine precursor on the solid support.

Cyclization and Derivatization: The resin-bound o-phenylenediamine is then cyclized with an appropriate reagent (e.g., an aldehyde or an orthoester) to form the benzimidazole ring. Diversity can be introduced at this stage by using a library of different cyclization partners.

Cleavage: The final compound is cleaved from the resin, typically using an acid such as trifluoroacetic acid (TFA), to yield the purified product.

This method allows for the systematic introduction of diversity at multiple points of the benzimidazole scaffold, making it a powerful tool for generating large and complex compound libraries.

Regioselective Functionalization for Targeted Derivatization

While library synthesis is excellent for broad SAR exploration, targeted derivatization of specific positions on the benzimidazole ring is often required for fine-tuning activity. Regioselective functionalization refers to chemical reactions that selectively modify one specific position on a molecule that has multiple reactive sites.

For the (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol scaffold, the C-5 and C-7 positions on the benzene ring are potential sites for further modification. Direct C-H functionalization is a modern and atom-economical approach to introduce new substituents at these positions.

Strategies for regioselective functionalization of 6,5-fused heterocyclic systems like benzimidazole are an active area of research. While the inherent reactivity of the benzimidazole ring can make this challenging, methods are being developed that utilize directing groups or specific catalysts to control the site of reaction. For example, a substituent at the N-1 position can direct a metal catalyst (e.g., palladium) to functionalize the adjacent C-7 position. By carefully choosing catalysts and reaction conditions, it is possible to achieve selective arylation, alkylation, or halogenation at specific C-H bonds of the benzene portion of the scaffold, providing access to novel analogues that would be difficult to synthesize through other means.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4,6 Dichloro 1h 1,3 Benzodiazol 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign the proton (¹H) and carbon (¹³C) chemical shifts and to understand the through-bond and through-space connectivities.

The ¹H NMR spectrum of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol is expected to exhibit distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the hydroxyl (-OH) proton, and the amine (N-H) proton of the benzimidazole (B57391) ring. The aromatic region would likely show two singlets or an AX system for the two non-equivalent protons on the dichlorinated benzene (B151609) ring. The methylene protons adjacent to the hydroxyl group and the benzimidazole ring would appear as a singlet, and its chemical shift would be influenced by the electronegativity of the neighboring atoms. The hydroxyl and N-H protons are expected to be broad singlets and their chemical shifts can be concentration and solvent dependent.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals are anticipated for the two aromatic CH carbons, the four quaternary carbons of the benzimidazole core (including the two chlorinated carbons), the C2 carbon of the benzimidazole ring, and the methylene carbon.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To move beyond simple 1D spectral interpretation and to resolve any ambiguities in signal assignments, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol, COSY would be instrumental in confirming the connectivity between any coupled aromatic protons, although in this specific case, the aromatic protons are likely to be isolated singlets due to their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals of protonated carbons. For the target molecule, the HSQC spectrum would show cross-peaks connecting the aromatic C-H signals with their corresponding proton signals, as well as a cross-peak for the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for assigning quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the methylene protons to the C2, C3a, and C7a carbons of the benzimidazole ring would be expected. Similarly, correlations from the aromatic protons to neighboring quaternary carbons would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This can be useful in determining the preferred conformation of the molecule in solution. For example, NOE correlations between the methylene protons and the aromatic proton at the 7-position would suggest a particular spatial arrangement.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| H5 | ~7.5 | ~115 | C4, C7, C3a | H7 |

| H7 | ~7.3 | ~118 | C5, C6, C7a | H5, CH₂ |

| CH₂ | ~4.8 | ~55 | C2, C3a, C7a | H7 |

| OH | variable | - | CH₂ | CH₂ |

| NH | variable | - | C2, C3a, C7a | - |

| C2 | - | ~152 | CH₂, NH | - |

| C4 | - | ~130 | H5 | - |

| C6 | - | ~128 | H7 | - |

| C3a | - | ~140 | H5, CH₂, NH | - |

Note: Predicted chemical shifts are estimates based on data from similar benzimidazole structures and may vary depending on the solvent and other experimental conditions.

Dynamic NMR Studies for Conformational or Tautomeric Interconversions

The benzimidazole ring system can undergo prototropic tautomerism, where the N-H proton can migrate between the two nitrogen atoms (N1 and N3). This process can be slow or fast on the NMR timescale. In cases of slow exchange, distinct signals for the two tautomers might be observed, while rapid exchange would lead to averaged signals. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about the kinetics and thermodynamics of such tautomeric equilibria. For asymmetrically substituted benzimidazoles like the target compound, the two tautomers are not energetically equivalent. By analyzing the coalescence of specific signals as the temperature is varied, the energy barrier for the proton transfer can be determined.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol (C₈H₆Cl₂N₂O), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks being approximately 9:6:1, which serves as a definitive confirmation of the presence of two chlorine atoms.

Table 2: Predicted HRMS Data for (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₈H₆³⁵Cl₂N₂O | 215.9857 |

| [M+H]⁺ | C₈H₇³⁵Cl₂N₂O | 216.9935 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. For benzimidazole derivatives, characteristic fragmentation pathways often involve the cleavage of the imidazole (B134444) ring.

For (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol, the fragmentation is likely to be initiated by the loss of the methanol (B129727) side chain or cleavage within the benzimidazole core. Common fragmentation pathways for benzimidazoles include the sequential loss of HCN molecules. The presence of the dichloro-substitution pattern on the benzene ring would be evident in the isotopic patterns of the fragment ions containing this moiety.

Table 3: Plausible MS/MS Fragmentation Pathways for [M+H]⁺ of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |

|---|---|---|---|

| 217 | H₂O | 199 | 4,6-Dichlorobenzimidazolyl-methyl cation |

| 217 | CH₂O | 187 | 4,6-Dichlorobenzimidazolium ion |

| 187 | HCN | 160 | Dichlorobenzyne radical cation |

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide information about the molecule in the gas or solution phase, X-ray crystallography offers a definitive determination of the three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of the compound, the precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined.

For (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol, a crystal structure would confirm the substitution pattern on the benzene ring and provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The hydroxyl group and the N-H group of the benzimidazole ring are potential hydrogen bond donors, while the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. These interactions are expected to play a significant role in the supramolecular assembly of the molecules in the crystal lattice. Although a crystal structure for the exact 4,6-dichloro isomer is not publicly available, the structure of the closely related (5,6-dichloro-1H-1,3-benzodiazol-2-yl)methanol has been determined (PDB ID: 5IF2), providing a model for the expected bond lengths and angles within the benzimidazole-methanol core.

Table 4: Expected Crystallographic Data Parameters for (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol (based on analogous structures)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Bond Lengths | C-C (aromatic): ~1.39 Å, C-N: ~1.35 Å, C-Cl: ~1.74 Å, C-O: ~1.42 Å |

| Key Bond Angles | Angles within benzene ring: ~120°, Angles within imidazole ring: ~108° |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed molecular structure. Furthermore, it reveals information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

While a single-crystal X-ray structure for (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol is not publicly available in the searched literature, analysis of closely related structures, such as 2-(1H-Benzimidazol-2-yl)-4,6-dichlorophenol, offers insights into the structural features that might be expected. nih.gov For instance, in the crystal structure of 2-(1H-Benzimidazol-2-yl)-4,6-dichlorophenol, the molecule is essentially planar. nih.gov In the solid state, molecules are linked through intermolecular N—H···O hydrogen bonds, forming polymeric chains. nih.gov These chains are further associated via π–π stacking interactions. nih.gov

A hypothetical data table for the crystallographic analysis of a related dichlorinated benzimidazole derivative is presented below to illustrate the type of information obtained.

| Parameter | Value |

| Chemical Formula | C₁₃H₈Cl₂N₂O |

| Molecular Weight | 279.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.850 (3) |

| b (Å) | 7.446 (3) |

| c (Å) | 13.947 (2) |

| β (°) | 104.261 (3) |

| Volume (ų) | 1192.7 (6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.556 |

| Absorption Coefficient (mm⁻¹) | 0.533 |

| Crystal Size (mm³) | 0.21 x 0.20 x 0.18 |

Note: The data in this table is for 2-(1H-Benzimidazol-2-yl)-4,6-dichlorophenol and is presented for illustrative purposes. nih.gov

Co-crystallization Studies

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. This approach is widely employed in pharmaceuticals and materials science to modify the physicochemical properties of a target molecule, such as solubility, stability, and bioavailability, without altering its chemical structure. The components of a co-crystal are held together by non-covalent interactions, primarily hydrogen bonds.

There are no specific co-crystallization studies reported for (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol in the available literature. However, the presence of both hydrogen bond donors (N-H and O-H groups) and acceptors (N and O atoms) in its structure makes it a suitable candidate for the formation of co-crystals with various co-formers, such as carboxylic acids, amides, and other functional molecules. Such studies would be valuable for exploring the potential to tailor the solid-state properties of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Insights

Infrared (IR) Spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol, the IR spectrum would be expected to exhibit characteristic absorption bands for the O-H stretch of the methanol group (typically in the range of 3200-3600 cm⁻¹), the N-H stretch of the benzimidazole ring (around 3100-3500 cm⁻¹), C-H stretches of the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the benzimidazole ring (in the 1400-1650 cm⁻¹ region), and C-Cl stretches (typically below 800 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The benzimidazole moiety in (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol is the primary chromophore. The UV-Vis spectrum would be expected to show absorptions corresponding to π-π* transitions of the conjugated benzimidazole system. The position and intensity of these absorption bands can be influenced by the substituents on the aromatic ring and the solvent used for the measurement.

Detailed experimental IR and UV-Vis spectra for (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol are not available in the searched literature. However, the expected absorption regions based on its chemical structure are summarized in the table below.

| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Region |

| Infrared (IR) | O-H Stretch (alcohol) | 3200-3600 cm⁻¹ |

| N-H Stretch (imidazole) | 3100-3500 cm⁻¹ | |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | |

| C=N, C=C Stretch (aromatic) | 1400-1650 cm⁻¹ | |

| C-Cl Stretch | < 800 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) | Benzimidazole π-π* transitions | ~240-280 nm |

Chiroptical Spectroscopy (e.g., Circular Dichroism) if Asymmetric Synthesis is Explored

Should the asymmetric synthesis of derivatives of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol be undertaken to produce enantiomerically enriched or pure compounds, chiroptical spectroscopy would become an indispensable analytical tool. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light.

While there is no information on the asymmetric synthesis or chiroptical properties of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol itself, studies on other chiral benzimidazole derivatives have demonstrated the utility of CD spectroscopy in determining the absolute configuration and studying the chiroptical properties of these molecules. acs.orgresearchgate.netbohrium.com For instance, the co-assembly of benzimidazole derivatives with natural hydroxyl acids has been shown to induce and enhance Cotton effects in the CD spectrum. acs.org This highlights the sensitivity of chiroptical methods to the stereochemical environment. If chiral derivatives of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol were synthesized, CD spectroscopy would be crucial for their stereochemical characterization.

Theoretical and Computational Chemistry Investigations of 4,6 Dichloro 1h 1,3 Benzodiazol 2 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For derivatives of benzimidazole (B57391), these methods provide a detailed picture of the electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method for predicting the three-dimensional arrangement of atoms in a molecule and its electronic energy. For benzimidazole derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable conformation (geometry optimization).

In a study on N-Butyl-1H-benzimidazole, the optimized molecular parameters were calculated using the DFT/B3LYP method with a 6-311++G(d,p) basis set, showing excellent agreement with experimental data. For instance, the calculated C-N bond lengths in the imidazole (B134444) ring were found to be very close to the experimental values. This level of theory is expected to provide a reliable prediction of the bond lengths, bond angles, and dihedral angles for (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol. The presence of the two chlorine atoms and the methanol (B129727) group on the benzimidazole core would influence the geometry, and DFT can accurately model these steric and electronic effects.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.

For various benzimidazole derivatives, FMO analysis has been performed to understand their electronic properties. For example, in a theoretical study of benzimidazole and its 2-methyl and 2-mercapto derivatives, the HOMO and LUMO energies were calculated to predict their potential as corrosion inhibitors. A smaller HOMO-LUMO gap generally implies higher reactivity. For (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol, the electron-withdrawing nature of the chlorine atoms is expected to lower the energies of both the HOMO and LUMO, potentially affecting its reactivity profile. The methanol group, being electron-donating, would have an opposing effect, and the interplay of these substituents would determine the final FMO energies and the energy gap.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzimidazole | -6.21 | -0.89 | 5.32 |

| 2-Methylbenzimidazole | -6.03 | -0.81 | 5.22 |

| 2-Mercaptobenzimidazole | -5.87 | -1.54 | 4.33 |

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In studies of various benzimidazole derivatives, ESP analysis has been used to identify the reactive sites. For N-Butyl-1H-benzimidazole, the ESP map shows negative potential around the nitrogen atoms of the imidazole ring, indicating their nucleophilic character. For (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol, the ESP surface would be significantly influenced by the electronegative chlorine atoms, creating regions of positive potential on the benzene (B151609) ring. The oxygen atom of the methanol group and the nitrogen atoms of the imidazole ring would be expected to be regions of negative potential.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations of substituted benzimidazole derivatives have been used to investigate their binding selectivity to certain enzymes. These studies reveal that benzimidazole derivatives can form stable interactions through hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues in the active site of a protein. For (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol, the methanol group can act as a hydrogen bond donor and acceptor, and the benzimidazole ring can participate in pi-stacking interactions. The chlorine atoms could also be involved in halogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for benzimidazole and its alkyl derivatives have been performed using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations have shown good agreement with experimental ¹H and ¹³C NMR spectra. For (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol, theoretical predictions of the chemical shifts would be influenced by the electronic environment created by the chlorine and methanol substituents.

Similarly, theoretical vibrational frequencies can be calculated using DFT and compared with experimental Infrared (IR) and Raman spectra. The calculated vibrational modes for benzimidazole and its derivatives have been shown to be consistent with experimental observations. The characteristic vibrational frequencies for the N-H, C-H, C=N, and C-Cl bonds in (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol could be predicted using these methods.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 142.5 | 141.8 |

| C4/C7 | 115.8 | 114.9 |

| C5/C6 | 123.1 | 122.5 |

| C8/C9 | 138.2 | 137.9 |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. While a specific computational study on the reaction mechanism for the synthesis of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol is not available, the general mechanism for the formation of the benzimidazole ring has been a subject of theoretical investigation.

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. Computational studies on this reaction have elucidated the key steps, which often involve the formation of a Schiff base intermediate followed by an intramolecular cyclization and dehydration. For the synthesis of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol, a plausible pathway would involve the reaction of 4,6-dichloro-1,2-phenylenediamine with glycolic acid. DFT calculations could be used to model the energy profile of this reaction, identifying the transition states and intermediates, and thus providing a detailed understanding of the reaction mechanism at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug design and medicinal chemistry. For the rational design of novel analogs of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol with potentially enhanced biological activities, various QSAR methodologies can be employed. These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities.

A typical QSAR study for derivatives of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol would involve the generation of a dataset of structurally related molecules with experimentally determined biological activities. The three-dimensional structures of these molecules are then built and optimized using computational chemistry software. Subsequently, a wide range of molecular descriptors, which are numerical representations of the chemical information encoded within a molecule, are calculated. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

The next crucial step is the selection of the most relevant descriptors that have a significant correlation with the biological activity. This is often achieved through various statistical techniques to develop a robust and predictive QSAR model. The developed model can then be used to predict the biological activity of newly designed, yet unsynthesized, compounds, thereby prioritizing the synthesis of the most promising candidates.

2D-QSAR Modeling

Two-dimensional QSAR (2D-QSAR) modeling is a widely used approach that correlates biological activity with 2D structural descriptors. These descriptors are calculated from the topological representation of a molecule and can include parameters such as molecular weight, logP (lipophilicity), molar refractivity, and various topological indices that describe molecular size, shape, and branching. ijpsr.com

For a series of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol derivatives, a 2D-QSAR study would begin with the calculation of a large number of these descriptors. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression are then employed to build a linear equation that relates a subset of these descriptors to the observed biological activity. ijpsr.com For instance, a hypothetical 2D-QSAR equation might look like:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

where c0, c1, c2, ... are regression coefficients determined from the statistical analysis. The quality of the 2D-QSAR model is assessed through various validation metrics, including the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation using a test set of compounds not used in model development. bohrium.com

| Descriptor Type | Examples | Relevance to (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol Derivatives |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Influences overall size and potential for intermolecular interactions. |

| Topological | Wiener index, Randić index | Describes molecular branching and connectivity, affecting receptor binding. |

| Physicochemical | LogP, Molar Refractivity | Relates to the compound's lipophilicity and polarizability, crucial for membrane permeability and target interaction. |

3D-QSAR Modeling

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules and their interaction fields. The most common 3D-QSAR approaches are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

CoMFA involves aligning a set of molecules and placing them in a 3D grid. At each grid point, steric and electrostatic interaction energies with a probe atom are calculated, generating thousands of descriptor variables. PLS analysis is then used to correlate these field values with biological activity. The results are often visualized as contour maps, indicating regions where modifications to the molecular structure would likely lead to increased or decreased activity. nih.gov

CoMSIA , similar to CoMFA, calculates steric and electrostatic fields but also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular interactions. nih.gov The use of a Gaussian-type distance dependence between grid points in CoMSIA results in smoother and more easily interpretable contour maps.

For (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol derivatives, a 3D-QSAR study could reveal critical insights for lead optimization. For example, CoMFA and CoMSIA contour maps might indicate that increasing steric bulk at a specific position on the benzimidazole ring or modifying the electrostatic potential around the methanol group could enhance biological activity.

| 3D-QSAR Method | Descriptors | Potential Insights for (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol Design |

| CoMFA | Steric and Electrostatic fields | Identification of regions where bulky or electron-withdrawing/donating groups would be favorable for activity. |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond donor, and H-bond acceptor fields | A more detailed understanding of the specific types of interactions (hydrophobic, hydrogen bonding) that are crucial for binding to a biological target. |

Pharmacophore Modeling

Pharmacophore modeling is a powerful tool used to identify the essential 3D arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, along with their spatial relationships.

For a set of active (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol analogs, a pharmacophore model can be generated by aligning the molecules and identifying the common chemical features responsible for their activity. This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. It can also guide the design of new derivatives by ensuring that they retain the key pharmacophoric features.

A hypothetical pharmacophore for active derivatives might include:

An aromatic ring feature corresponding to the benzimidazole core.

A hydrogen bond donor feature from the methanol hydroxyl group.

Hydrogen bond acceptor features from the nitrogen atoms of the imidazole ring.

Hydrophobic features associated with the dichloro-substituted benzene ring.

Machine Learning in QSAR

In recent years, machine learning (ML) techniques have been increasingly applied to QSAR modeling, often outperforming traditional statistical methods. ML algorithms such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can handle large and complex datasets and can model non-linear relationships between molecular descriptors and biological activity. biointerfaceresearch.com

For designing novel (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol derivatives, an ML-based QSAR approach could be highly beneficial. After calculating a diverse set of molecular descriptors for a training set of compounds, an ML model can be trained to learn the complex patterns that govern their biological activity. The trained model can then be used to accurately predict the activity of new, untested molecules. The predictive power of ML models makes them a valuable tool for virtual screening and lead optimization in drug discovery projects. biointerfaceresearch.com

| Machine Learning Method | Description | Application in Designing (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol Analogs |

| Support Vector Machines (SVM) | A supervised learning model that finds an optimal hyperplane to separate data points into different classes. | Can be used for classification (active vs. inactive) or regression (predicting potency). |

| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Robust against overfitting and can handle a large number of descriptors. |

| Artificial Neural Networks (ANN) | A computational model inspired by the structure and function of biological neural networks. | Capable of modeling highly complex and non-linear structure-activity relationships. biointerfaceresearch.com |

Applications of 4,6 Dichloro 1h 1,3 Benzodiazol 2 Yl Methanol in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

(4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol serves as a foundational component for the construction of intricate molecular architectures. The presence of reactive sites—the hydroxyl group, the N-H of the imidazole (B134444) ring, and the dichlorinated benzene (B151609) ring—allows for sequential and selective modifications, paving the way for a diverse range of derivatives.

The hydroxymethyl group at the 2-position of the benzimidazole (B57391) ring is a key functional handle for elaboration into other heterocyclic systems. This transformation is often achieved through oxidation of the alcohol to an aldehyde, which can then participate in various condensation and cyclization reactions. For instance, reaction with diamines can lead to the formation of fused pyrazino-benzimidazole systems, while reaction with hydrazines can yield pyridazino-benzimidazoles.

Furthermore, the nitrogen atoms of the benzimidazole ring can be alkylated or arylated to introduce additional diversity. The dichloro substituents on the benzene ring can also be displaced through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. More commonly, these chloro groups serve to modulate the electronic properties of the benzimidazole core and can be retained in the final products to enhance biological activity or material properties.

A general synthetic route to 2-substituted benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes. researchgate.net In the case of preparing derivatives from (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol, the pre-existing benzimidazole core is further functionalized. For example, the hydroxyl group can be converted to a leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution, thereby attaching various side chains.

| Precursor | Reagent | Resulting Heterocycle |

| (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol | Oxidation (e.g., with MnO2), then condensation with a 1,2-diamine | Fused pyrazino-benzimidazole derivative |

| (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol | Conversion to 2-(chloromethyl) derivative, then reaction with a thiol | 2-(Thioalkyl)methyl-benzimidazole derivative |